molecular formula C14H14O2 B1213914 2,2'-Biphenyldimethanol CAS No. 3594-90-9

2,2'-Biphenyldimethanol

Cat. No.: B1213914
CAS No.: 3594-90-9
M. Wt: 214.26 g/mol
InChI Key: UIMJANTUJQGSEX-UHFFFAOYSA-N
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Description

2,2’-Biphenyldimethanol: is an organic compound with the molecular formula C14H14O2 . It is a member of the biphenyl family, characterized by two benzene rings connected by a single bond. This compound is notable for its two hydroxymethyl groups (-CH2OH) attached to the biphenyl structure, specifically at the 2 and 2’ positions. It is a white crystalline solid with a melting point of approximately 110-111°C .

Biochemical Analysis

Biochemical Properties

2,2’-Biphenyldimethanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with enzymes involved in oxidative stress responses. The hydroxymethyl groups in 2,2’-Biphenyldimethanol can undergo oxidation-reduction reactions, influencing the activity of enzymes such as catalase and superoxide dismutase. These interactions help in modulating the cellular redox state and protecting cells from oxidative damage .

Cellular Effects

2,2’-Biphenyldimethanol has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2,2’-Biphenyldimethanol has been shown to activate the MAPK/ERK signaling pathway, which plays a crucial role in cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth .

Molecular Mechanism

The molecular mechanism of 2,2’-Biphenyldimethanol involves its binding interactions with biomolecules. It can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events. Furthermore, 2,2’-Biphenyldimethanol can act as an enzyme inhibitor or activator, depending on the context. For example, it has been found to inhibit the activity of certain kinases, leading to changes in phosphorylation states of target proteins and subsequent alterations in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’-Biphenyldimethanol can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 2,2’-Biphenyldimethanol is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy. Long-term exposure to 2,2’-Biphenyldimethanol has been associated with changes in cellular metabolism and gene expression profiles .

Dosage Effects in Animal Models

The effects of 2,2’-Biphenyldimethanol vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can modulate cellular processes beneficially. At high doses, 2,2’-Biphenyldimethanol can exhibit toxic effects, including oxidative stress and apoptosis. Threshold effects have been noted, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity .

Metabolic Pathways

2,2’-Biphenyldimethanol is involved in several metabolic pathways. It interacts with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, which are responsible for its metabolism. These interactions can influence metabolic flux and alter the levels of various metabolites. The compound’s metabolism also involves conjugation reactions, leading to the formation of glucuronides and sulfates, which are excreted from the body .

Transport and Distribution

Within cells and tissues, 2,2’-Biphenyldimethanol is transported and distributed through specific transporters and binding proteins. It can interact with membrane transporters, facilitating its uptake into cells. Once inside, the compound can localize to specific cellular compartments, such as the cytoplasm and nucleus. Its distribution is influenced by factors such as lipid solubility and binding affinity to cellular proteins .

Subcellular Localization

The subcellular localization of 2,2’-Biphenyldimethanol plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, 2,2’-Biphenyldimethanol can localize to the mitochondria, where it influences mitochondrial function and energy metabolism. Additionally, it can be found in the nucleus, where it affects gene expression and DNA repair processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2’-Biphenyldimethanol can be synthesized through several methods. One common approach involves the reduction of 2,2’-biphenyldicarboxylic acid using a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to ensure complete reduction to the desired diol .

Industrial Production Methods: Industrial production of 2,2’-Biphenyldimethanol may involve similar reduction processes but on a larger scale. The choice of reducing agent and reaction conditions can vary depending on the desired yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions: 2,2’-Biphenyldimethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), acetic anhydride (Ac2O)

Major Products Formed:

Scientific Research Applications

2,2’-Biphenyldimethanol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,2’-Biphenyldimethanol largely depends on its functional groups. The hydroxyl groups (-CH2OH) can engage in hydrogen bonding and other interactions with various molecular targets. In biological systems, these interactions can influence enzyme activity and protein binding. The biphenyl structure provides a rigid framework that can affect the compound’s overall reactivity and interaction with other molecules .

Comparison with Similar Compounds

  • 2,2’-Biphenyldicarboxylic acid
  • 2,2’-Biphenyldimethane
  • 2,2’-Biphenyldiester
  • 2,2’-Biphenyldichloride

Comparison: 2,2’-Biphenyldimethanol is unique due to its two hydroxymethyl groups, which provide distinct reactivity compared to other biphenyl derivatives. For example, 2,2’-Biphenyldicarboxylic acid has carboxyl groups instead of hydroxymethyl groups, leading to different chemical behavior, particularly in acid-base reactions and esterification. Similarly, 2,2’-Biphenyldimethane lacks the hydroxyl groups, making it less reactive in hydrogen bonding and nucleophilic substitution .

Properties

IUPAC Name

[2-[2-(hydroxymethyl)phenyl]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c15-9-11-5-1-3-7-13(11)14-8-4-2-6-12(14)10-16/h1-8,15-16H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMJANTUJQGSEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)C2=CC=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70287826
Record name 2,2'-Biphenyldimethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3594-90-9
Record name [1,1′-Biphenyl]-2,2′-dimethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3594-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 52668
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-Biphenyldimethanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52668
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Record name 2,2'-Biphenyldimethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 3 g LiAlH4 was added 100 ml anhydrous ethyl ether. While cooling with ice-bath and stirring intensely, 0.05 mol diethyl 2,2′-biphenyldicarboxylate was slowly added dropwise. The reaction mixture was heated refluxing for 5 hours, then cooled. Excess LiAlH4 was decomposed with water. The mixture was filtered, and the filtrate was extracted with ethyl ether. The extract was dried over anhydrous sodium sulfate. The solvent was removed. Column chromatography gave 2,2′-biphenyldimethanol as a white solid, the yield was 75%, and m.p. was 98-103° C. IR spectrum had a strong absorption peak at 3400 cm−1, and had no absorption peak at about 1700 cm−1. This demonstrated that the reduction reaction was carried out completely.
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3 g
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100 mL
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Synthesis routes and methods II

Procedure details

Lithium aluminum hydride (12.60 grams, 0.332 mol) and THF (175 ml) were placed in a dry 500 ml three-necked round-bottomed flask fitted with a condenser, addition funnel, nitrogen inlet, and magnetic stirrer. The mixture was cooled with an ice bath and diphenic acid (40.00 grams, 0.165 mol) in THF (100 ml) was added dropwise to the stirring mixture. After the addition was complete, the flask was removed from the ice bath and allowed to warm to room temperature. The reaction mixture was heated at reflux for 2 hours, then stirred overnight at room temperature. After cooling the mixture with an ice bath, water (12.6 ml) was added dropwise, followed by the successive dropwise addition of 15% aqueous sodium hydroxide (12.6 ml) and water (38 ml). The resulting yellow mixture was warmed to room temperature, and the solids were separated by vacuum filtration. The filtrate was placed on a rotary evaporator to remove the solvent. The remaining brownish-yellow solid was recystallized from toluene-hexane to give 28.60 grams (81% yield) of light brown solid product, melting point 105° to 108° C. 1H NMR (CDCl3): δ 2.77 (br s, 2H, --OH); 3.95 (s, 4H, --CH2 --); 6.50-7.25 (m, 8H, aromatic).
Quantity
12.6 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Has 2,2'-biphenyldimethanol been investigated in the context of enzyme-catalyzed reactions?

A2: Yes, this compound has been explored in multiply enantioselective enzyme-catalyzed transacylation reactions []. For instance, reacting racemic 1-indanol with racemic 2,2′-bis(butyroxymethyl)biphenyl, using an enzyme catalyst, yields (S)-1-indanol, (R)-1-indanylbutyrate, (S)-2,2′-biphenyldimethanol, and (R)-2,2′-bis(butyroxymethyl)biphenyl []. This example highlights the potential of enzyme catalysis for achieving high enantioselectivity when synthesizing specific enantiomers of this compound and related compounds.

Q2: Can this compound participate in reactions involving electron transfer?

A3: Research indicates that the radical anion of this compound, denoted as this compound-, exhibits rapid protonation kinetics in ethanol []. This species, when generated in alcohols, decays rapidly (microsecond timescale) by abstracting protons from the solvent. Notably, this compound- exhibits a rate constant of 3 x 109 s-1 for protonation by ethanol []. This high rate constant, compared to unsubstituted aryl radical anions, suggests a potential change in the proton transfer mechanism, possibly involving intramolecular hydrogen bonding or other interactions facilitated by the hydroxyl groups in this compound [].

Q3: Are there other applications of this compound beyond polymer science and catalysis?

A3: While the provided research focuses on polymer chemistry and enzyme-catalyzed reactions, the unique structural features of this compound, specifically its rigidity and the presence of two hydroxyl groups, make it a valuable building block in various chemical syntheses. Its potential applications extend to areas like materials science, supramolecular chemistry, and the development of ligands for metal complexes. Further research exploring these avenues might reveal novel applications and properties of this compound.

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